3-Phenyl-1-(pyridin-2-yl)propan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenyl-1-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-13(14-8-4-5-11-16-14)10-9-12-6-2-1-3-7-12/h1-8,11,13H,9-10,15H2 |
InChI Key |
BCHASSFGUOWSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC=CC=N2)N |
Origin of Product |
United States |
Stereochemical Considerations and Asymmetric Synthesis of 3 Phenyl 1 Pyridin 2 Yl Propan 1 Amine
Principles of Enantioselective Amine Synthesis
Chiral amines are prevalent structural motifs in a vast number of pharmaceuticals, natural products, and agrochemicals, with estimates suggesting they are present in 40-45% of small-molecule drugs. nih.gov Consequently, the development of efficient methods for their enantioselective synthesis is of paramount importance. nih.govnih.gov The primary strategies to obtain enantiomerically enriched amines can be broadly categorized:
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials. nih.gov The inherent chirality of the starting material is transferred through a series of chemical transformations to the final product.
Chiral Resolution: A racemic mixture of the target amine is prepared, and then the enantiomers are separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or by enzymatic resolution where an enzyme selectively acts on one enantiomer. nih.gov
Asymmetric Synthesis: This is often the most efficient and desirable approach, where a prochiral substrate is converted into a chiral product using a chiral catalyst or reagent. nih.gov This method introduces the stereocenter in a controlled manner, avoiding the 50% theoretical yield limit of classical resolution. Key asymmetric methods include the use of chiral catalysts (metal-based, organocatalysts, or enzymes) or chiral auxiliaries. nih.govresearchgate.net The asymmetric hydrogenation of imines stands out as one of the most direct methods to produce valuable α-chiral amines. nih.govscilit.com
Asymmetric Catalysis for Chiral Amine Generation
Asymmetric catalysis offers a powerful and atom-economical route to chiral amines by using a small amount of a chiral entity to generate a large quantity of an enantiomerically enriched product.
Chiral Ligand Design and Their Application in Transition Metal Catalyzed Hydrogenation and Alkylation Reactions
Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a highly effective strategy for synthesizing chiral amines. scilit.comgoogle.com The success of this method hinges on the design of the chiral ligand that coordinates to the metal center (commonly iridium, rhodium, or ruthenium). rsc.orgnih.govacs.org These ligands create a chiral environment around the metal, forcing the hydrogenation to occur preferentially on one face of the imine, leading to one enantiomer in excess.
Chiral Ligand Design: The design of effective chiral ligands is a continuous area of research. Key features of successful ligands include:
Modularity: Allows for systematic tuning of steric and electronic properties to optimize reactivity and enantioselectivity for a specific substrate. scilit.com
Rigidity: A rigid ligand backbone often leads to higher enantioselectivity by reducing conformational flexibility in the catalyst-substrate complex. nih.gov
Functionality: The presence of specific functional groups on the ligand can engage in secondary interactions with the substrate, further enhancing stereodifferentiation. nih.gov
Prominent classes of chiral ligands used in the asymmetric hydrogenation of imines include those based on phosphorus, such as phosphino-oxazolines (PHOX ligands) and diphosphines with atropisomeric backbones like BINAP and its derivatives. nih.govscilit.comacs.org The precise steric hindrance and electronic nature of these ligands are critical for distinguishing between the two sides of an imine substrate. taylorandfrancis.com For instance, iridium complexes with spiro phosphine-amine-phosphine ligands have been designed to create a crowded chiral pocket, enabling the effective hydrogenation of challenging dialkyl imines. taylorandfrancis.com
Table 1: Examples of Chiral Ligands for Asymmetric Hydrogenation
| Ligand Class | Common Metal | Typical Substrate | Reference |
|---|---|---|---|
| Phosphino-oxazoline (PHOX) | Iridium (Ir) | N-Aryl Imines | nih.gov |
| Atropisomeric Diphosphines (e.g., BINAP, SYNPHOS) | Rhodium (Rh), Ruthenium (Ru) | Ketones, Alkenes, Imines | acs.org |
| Spiro Phosphine-Amine-Phosphine | Iridium (Ir) | Dialkyl Imines | taylorandfrancis.com |
Organocatalytic Asymmetric Methodologies
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts. nih.gov For chiral amine synthesis, primary and secondary amines derived from natural sources like Cinchona alkaloids or amino acids have proven to be highly versatile and powerful catalysts. nih.govnih.gov
These organocatalysts typically activate substrates by forming transient chiral intermediates, such as iminium ions or enamines. Chiral phosphoric acids (CPAs) are another important class of organocatalysts. pitt.edu They can act as Brønsted acids to activate imines, facilitating nucleophilic attack with high enantiocontrol. pitt.edu For example, the asymmetric allylation of imines, a key method for producing chiral homoallylic amines, can be effectively catalyzed by chiral organocatalysts. acs.orgorganic-chemistry.org These methods have expanded to include challenging substrates and offer scalable, chromatography-free purification protocols. acs.org
Enzymatic Stereoselective Synthesis (e.g., Stereoselective Transamination)
Biocatalysis has emerged as a green and highly selective method for chiral amine synthesis. nih.gov Enzymes operate under mild, aqueous conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov
Amine Transaminases (ATAs): Among the enzymes used for amine synthesis, amine transaminases (also called ω-transaminases) are particularly prominent. youtube.comorganic-chemistry.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor. organic-chemistry.org This reaction directly converts a ketone into a chiral amine with, ideally, perfect stereoselectivity. organic-chemistry.org
While wild-type enzymes often have limited substrate scope, protein engineering has dramatically expanded the range of ketones that can be efficiently aminated, including bulky and aromatic substrates. nih.gov A landmark example of this is the engineered transaminase used in the synthesis of the antidiabetic drug Sitagliptin. nih.gov This highlights the potential for developing a specific ATA for the asymmetric synthesis of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine from the corresponding ketone, 3-phenyl-1-(pyridin-2-yl)propan-1-one. Combining photoredox catalysis with enzymatic processes in a cyclic deracemization network represents a cutting-edge strategy for the light-driven asymmetric synthesis of amines.
Table 2: Key Enzyme Classes for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Cofactor | Reference |
|---|---|---|---|
| Amine Transaminase (ATA) | Asymmetric amination of ketones | Pyridoxal 5'-phosphate (PLP) | nih.govorganic-chemistry.org |
| Imine Reductase (IRED) | Asymmetric reduction of imines | NAD(P)H | nih.gov |
| Amine Dehydrogenase (AmDH) | Reductive amination of ketones | NAD(P)H | nih.gov |
Diastereoselective Synthesis of Defined Stereoisomers of this compound
The direct diastereoselective synthesis of this compound is not extensively documented in the literature. However, strategies can be inferred from the synthesis of structurally related 1,3-diamines and 1,3-amino alcohols. A plausible and powerful approach involves the use of a chiral auxiliary. researchgate.net
A common strategy would begin with the precursor ketone, 3-phenyl-1-(pyridin-2-yl)propan-1-one. This ketone can be prepared via the reduction of the corresponding chalcone (B49325), (E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one. The ketone is then condensed with a chiral auxiliary, such as a derivative of (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinylketimine.
The key step is the diastereoselective reduction of the C=N bond of this sulfinylimine. The chiral sulfinyl group directs the hydride reagent (e.g., from BH₃·THF or DIBAL-H) to attack one face of the imine preferentially, establishing the stereocenter at the C1 position with a specific configuration. The diastereoselectivity of this reduction can be very high and is often dependent on the E/Z geometry of the imine and the potential for chelation control involving the pyridine (B92270) nitrogen. The pyridine nitrogen can act as an intramolecular directing group, influencing the conformation of the transition state and enhancing facial selectivity during the reduction. nih.govyoutube.com
After the reduction, the chiral auxiliary can be cleaved under acidic conditions to yield the desired enantiomerically enriched this compound. The choice of the (R)- or (S)-enantiomer of the chiral auxiliary determines which enantiomer of the final product is obtained. This method provides a reliable pathway to access specific, defined stereoisomers of the target compound.
Elucidation of Molecular Structure Through Advanced Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural elucidation of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, each proton and carbon atom in the molecule can be unambiguously assigned.
The ¹H NMR spectrum of this compound provides precise information about the chemical environment, number, and connectivity of protons. The spectrum is expected to show distinct signals for the protons on the phenyl ring, the pyridine (B92270) ring, and the propyl chain. The integration of these signals corresponds to the number of protons in each environment (3H, 2H, 2H, 2H for the propyl chain and amine, and specific patterns for the 5H of the phenyl ring and 4H of the pyridyl ring). docbrown.info The chemical shifts (δ) are influenced by the electronic effects of the aromatic rings and the nitrogen atom. docbrown.info
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. The spectrum for this compound would display signals corresponding to the carbons of the phenyl and pyridyl rings, as well as the three distinct carbons of the propyl chain. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, or attached to a heteroatom).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.10-7.40 | Multiplet |
| Pyridyl-H (H-6) | 8.50-8.60 | Doublet |
| Pyridyl-H (H-3, H-4, H-5) | 7.15-7.80 | Multiplets |
| CH (C1-H) | 4.10-4.30 | Triplet |
| CH₂ (C2-H₂) | 1.90-2.10 | Multiplet |
| CH₂ (C3-H₂) | 2.60-2.80 | Triplet |
Note: Data are predicted based on analogous structures and general principles. The NH₂ signal may be broadened and its chemical shift is dependent on solvent and concentration. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridyl C-2 (quaternary) | 160.0-162.0 |
| Pyridyl C-6 | 148.0-150.0 |
| Phenyl C-1 (quaternary) | 141.0-143.0 |
| Pyridyl C-4 | 136.0-138.0 |
| Phenyl C-2, C-6 | 128.0-129.0 |
| Phenyl C-3, C-5 | 128.0-129.0 |
| Phenyl C-4 | 125.0-127.0 |
| Pyridyl C-3 | 122.0-124.0 |
| Pyridyl C-5 | 121.0-123.0 |
| C-1 (CH) | 55.0-60.0 |
| C-2 (CH₂) | 38.0-42.0 |
Note: Data are predicted based on analogous structures and general principles.
To confirm the assignments from 1D NMR and establish the complete molecular framework, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduyoutube.com For this compound, COSY would show correlations between the adjacent protons of the propyl chain: the methine proton at C1 would show a cross-peak with the methylene (B1212753) protons at C2, which in turn would show a cross-peak with the methylene protons at C3. This confirms the -CH-CH₂-CH₂- connectivity of the propyl backbone.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (¹JCH). researchgate.netprinceton.edu This experiment is crucial for assigning the carbon signals. Each proton signal from the propyl chain, phenyl ring, and pyridine ring would show a cross-peak to its corresponding carbon signal in the ¹³C spectrum, allowing for unambiguous assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²JCH and ³JCH). sdsu.eduprinceton.edu This is invaluable for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the C3 methylene protons to the quaternary carbon (C-1') and ortho carbons of the phenyl ring, confirming the attachment of the propyl chain to the phenyl group. Similarly, correlations from the C1 methine proton to the carbons of the pyridine ring (C-2' and C-3') would definitively establish the link between the propyl chain and the pyridine moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. researchgate.net NOESY is particularly useful for determining the relative stereochemistry and conformation of the molecule. For the chiral center at C1, NOESY could reveal spatial proximities between the C1 proton and protons on the pyridine ring, helping to define the molecule's preferred conformation in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its constituent functional groups. Key expected vibrations include:
N-H Stretching: The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching from the phenyl and pyridyl rings are expected to appear above 3000 cm⁻¹. orientjchem.org Aliphatic C-H stretching from the propyl chain will show bands just below 3000 cm⁻¹.
Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the phenyl and pyridine rings typically occur in the 1400-1610 cm⁻¹ region. orientjchem.org
N-H Bending: The bending vibration (scissoring) of the primary amine is expected around 1590-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond is anticipated in the 1000-1250 cm⁻¹ range.
Modern analysis employs Fourier Transform (FT) techniques for enhanced sensitivity and resolution. FT-IR and FT-Raman are complementary methods; vibrations that are strong in the IR spectrum (e.g., polar bonds like N-H) may be weak in the Raman spectrum, while non-polar bonds (e.g., C-C bonds in the phenyl ring) often produce strong Raman scattering. nih.gov A combined analysis provides a more complete vibrational profile of the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | IR (strong) |
| Aromatic C-H Stretch | 3000 - 3100 | IR/Raman (medium) |
| Aliphatic C-H Stretch | 2850 - 2960 | IR/Raman (strong) |
| Aromatic C=C/C=N Ring Stretch | 1400 - 1610 | IR/Raman (variable) |
| N-H Bend (Scissoring) | 1590 - 1650 | IR (medium) |
Note: Data are predicted based on characteristic group frequencies. orientjchem.orgnih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₁₄H₁₆N₂), the exact mass is 212.1314 g/mol . uni.lu
In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 212. A high-resolution mass spectrometer can confirm the elemental composition. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule are expected to include:
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu The most favorable alpha-cleavage would involve the loss of the phenylethyl radical (•CH₂CH₂C₆H₅) to form a stable, resonance-delocalized ion at m/z 107, corresponding to [C₅H₄N-CH=NH₂]⁺. This is often the base peak in the spectrum.
Benzylic Cleavage: Cleavage of the C2-C3 bond is also highly probable, leading to the formation of a stable benzyl (B1604629) cation (C₇H₇⁺) at m/z 91 or a tropylium (B1234903) ion rearrangement.
Loss of Amine Group: Fragmentation can also occur with the loss of the amine group or parts of the propyl chain.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 212 | [C₁₄H₁₆N₂]⁺ | Molecular Ion ([M]⁺) |
| 107 | [C₆H₇N₂]⁺ | Alpha-cleavage, loss of •C₈H₉ |
| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of benzyl/tropylium ion |
Note: Predicted fragmentation is based on established principles of mass spectrometry. miamioh.edudocbrown.info
Elucidation of Specific Fragmentation Pathways Relevant to the Compound's Skeleton
Tandem mass spectrometry (MS/MS) experiments, coupled with HRMS, provide detailed information about the compound's structure by inducing fragmentation and analyzing the resulting product ions. The fragmentation of protonated primary aromatic amines often involves the loss of neutral molecules. hnxb.org.cn For this compound, the fragmentation process is initiated by protonation, which is likely to occur on the more basic nitrogen atom.
Key fragmentation pathways would likely include:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines is the neutral loss of ammonia, which would result in a fragment ion [M+H-NH₃]⁺. hnxb.org.cn
Cleavage of the C-C bond: The bond between the chiral carbon and the ethyl-phenyl group could cleave, leading to the formation of a pyridinylmethylamine fragment and a neutral phenylpropene molecule, or vice versa.
Formation of Tropylium Ion: The phenyl group can undergo rearrangement to form a stable tropylium ion (C₇H₇⁺) at m/z 91, a common feature in the mass spectra of compounds containing a benzyl moiety.
A detailed investigation into the fragmentation patterns, potentially aided by computational modeling, can help to confirm the connectivity of the molecular skeleton. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Chromophoric Systems
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the phenyl and pyridine rings. These aromatic systems contain π-electrons that can be excited to higher energy levels by absorbing UV radiation.
The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions. The pyridine ring and the phenyl ring will each contribute to the absorption profile. Typically, aromatic systems like these exhibit strong absorptions in the UV region. For instance, related compounds with phenyl and pyridine moieties show absorption bands around 280 nm. researchgate.net The exact position and intensity of these bands can be influenced by the solvent environment.
Complementary Spectroscopic and Diffraction Methods
Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Absolute Configuration Determination in Chiral Analogues
Since this compound possesses a chiral center at the carbon atom bearing the amine and pyridine groups, it can exist as two enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for determining the absolute configuration of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light.
For a chiral analogue of this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other. By comparing the experimental CD spectrum to that predicted by theoretical calculations or by comparing it to the spectra of similar compounds with known absolute configurations, the stereochemistry of the chiral center can be assigned. The synthesis of chiral vicinal diamines, a class of compounds related to the target molecule, often employs methods to control stereochemistry, and CD spectroscopy would be a key analytical tool for characterization. sigmaaldrich.com
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
The most unambiguous method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecule's conformation in the solid state.
Computational Chemistry and Quantum Mechanical Analysis of 3 Phenyl 1 Pyridin 2 Yl Propan 1 Amine
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the electronic structure of molecules, from which various properties can be derived. psu.edursc.org DFT calculations are instrumental in understanding the geometric arrangement of atoms and the distribution of electrons within 3-Phenyl-1-(pyridin-2-yl)propan-1-amine.
Predicting the most stable three-dimensional arrangement of atoms in a molecule is a primary goal of computational chemistry. pennylane.ai This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. pennylane.ai For a flexible molecule like this compound, which possesses several rotatable bonds, this involves exploring the conformational landscape to identify the most stable conformer(s).
The optimization is typically performed using a specific DFT functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p) or similar), which provides a mathematical description of the atomic orbitals. acs.orgsibran.ru The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in an equilibrium geometry. pennylane.ai While specific optimized geometric parameters for this compound are not available in the searched literature, the process would yield precise data on bond lengths, bond angles, and dihedral angles.
For illustrative purposes, the table below shows an example of calculated geometric parameters for a related molecule, demonstrating the type of data obtained from such a study.
Table 1: Example of Optimized Geometric Parameters (for a different, illustrative compound) (Data is illustrative and not for this compound)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C1-C2 | 1.395 | C1-C2-C3 | 120.1 |
| C2-C3 | 1.394 | C2-C1-N1 | 121.5 |
| N1-C5 | 1.340 | C5-N1-C1 | 117.8 |
| C5-C6 | 1.480 | N1-C5-C6 | 115.9 |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be determined. researchgate.netkarazin.ua These calculations are crucial for interpreting experimental spectra, as they allow for the assignment of specific spectral bands to particular molecular motions, such as stretching, bending, and torsional modes. researchgate.net
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by empirical factors to improve agreement with experimental data. researchgate.net A normal coordinate analysis can further decompose the vibrational modes into contributions from individual internal coordinates, providing a detailed understanding of the molecular vibrations. sibran.ru
Below is an example table comparing calculated and experimental vibrational frequencies for a similar class of compound, illustrating the results of such an analysis.
Table 2: Example of Theoretical and Experimental Vibrational Frequencies (for a different, illustrative compound) (Data is illustrative and not for this compound)
| Assignment | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H stretch | 3520 | 3379 | 3385 |
| C-H aromatic stretch | 3150 | 3024 | 3030 |
| C=N stretch | 1645 | 1579 | 1582 |
| C-N stretch | 1380 | 1325 | 1330 |
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and the outcomes of chemical reactions. acs.orgnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com
The HOMO is the orbital with the highest energy that contains electrons, representing the molecule's ability to donate electrons. numberanalytics.comresearchgate.net Conversely, the LUMO is the lowest energy orbital that is unoccupied, indicating its capacity to accept electrons. numberanalytics.comresearchgate.net The spatial distribution of these orbitals reveals the most likely sites for nucleophilic (from HOMO) and electrophilic (to LUMO) attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, analysis would show the HOMO likely localized on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO would also be distributed across these aromatic systems.
Table 3: Example of FMO Energies (for a different, illustrative compound) (Data is illustrative and not for this compound)
| Parameter | Energy (eV) |
|---|---|
| E(HOMO) | -6.25 |
| E(LUMO) | -1.15 |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netresearchgate.net These parameters provide a quantitative basis for comparing the reactivity of different molecules. nih.gov
Ionization Potential (I) and Electron Affinity (A) : Approximated as I ≈ -E(HOMO) and A ≈ -E(LUMO).
Chemical Potential (μ) : Represents the escaping tendency of electrons. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2. researchgate.net
Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. nih.gov
Global Softness (S) : The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge. It is calculated as ω = μ² / 2η. researchgate.net
These descriptors for this compound would provide a comprehensive profile of its chemical reactivity.
Table 4: Example of Global Reactivity Descriptors (for a different, illustrative compound) (Data is illustrative and not for this compound)
| Parameter | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.25 |
| Electron Affinity (A) | 1.15 |
| Chemical Potential (μ) | -3.70 |
| Chemical Hardness (η) | 2.55 |
| Global Softness (S) | 0.196 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar chemical concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. mdpi.com This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.netnih.gov
Table 5: Example of Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (for a different, illustrative compound) (Data is illustrative and not for this compound)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | σ*(C2-C3) | 5.45 |
| σ(C5-C6) | σ*(C7-C8) | 2.80 |
| σ(C7-H7A) | σ*(N1-C5) | 1.10 |
Quantification of Hyperconjugative Stabilization and Electron Delocalization Effects
Hyperconjugation refers to the stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. eoquimica.com These interactions, though weaker than primary covalent bonds, play a crucial role in determining molecular geometry, stability, and reactivity. Natural Bond Orbital (NBO) analysis is a powerful computational method used to quantify these donor-acceptor interactions. youtube.comcapes.gov.br It translates the complex, delocalized molecular orbitals into a localized Lewis structure of bonding, antibonding, and lone pair orbitals, and then calculates the stabilization energy (E(2)) for each delocalization event using second-order perturbation theory. youtube.com
For this compound, several key hyperconjugative and electron delocalization effects are anticipated:
Aliphatic Chain Interactions: The sp³-hybridized propane (B168953) linker exhibits standard hyperconjugative effects, such as the delocalization of electron density from σ(C-H) bonds to adjacent σ*(C-C) antibonding orbitals. These interactions stabilize the staggered conformations of the alkyl chain.
Phenyl Ring Delocalization: The π-system of the phenyl ring interacts with the propanamine side chain. This includes delocalization from the σ bonds of the chain (e.g., σ(C-C)) into the π* orbitals of the phenyl ring.
Pyridine Ring Interactions: The pyridine ring's electronic structure, with its π-system and nitrogen lone pair (n), significantly influences delocalization. Key interactions include delocalization from the nitrogen lone pair into adjacent antibonding orbitals (n(N) → σ(C-C)) and from the side chain's σ bonds into the ring's π system (σ(C-C) → π*(C=N/C=C)). The electron-withdrawing nature of the pyridine ring can enhance these effects. nih.gov
Intra-ring Delocalization: Both the phenyl and pyridine rings exhibit strong internal π-electron delocalization, which is fundamental to their aromatic character. acs.org
The stabilization energies (E(2)) for these interactions can be calculated to quantify their relative importance. A higher E(2) value indicates a stronger interaction and greater stabilization.
Table 1: Predicted Major Hyperconjugative Interactions and Illustrative Stabilization Energies (E(2)) for this compound from NBO Analysis
| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Interaction Type | Predicted E(2) (kcal/mol) |
| σ (C-H) of CH₂ | σ* (C-C) of propane chain | σ → σ | 2.0 - 5.0 |
| σ (C-C) of propane chain | σ (C-H) of CH₂ | σ → σ | 1.5 - 4.0 |
| σ (C-C) of propane chain | π (C=C) of Phenyl Ring | σ → π | 0.5 - 2.0 |
| σ (C-C) of propane chain | π (C=N) of Pyridine Ring | σ → π | 0.6 - 2.5 |
| n (N) of Pyridine Ring | σ (C-C) of propane chain | n → σ | 1.0 - 3.0 |
| n (N) of Amine Group | σ (C-H) of CH | n → σ | 2.5 - 6.0 |
| π (C=C) of Phenyl Ring | π (C=C) of Phenyl Ring | π → π | 18.0 - 25.0 |
| π (C=N) of Pyridine Ring | π (C=C) of Pyridine Ring | π → π* | 15.0 - 22.0 |
Note: These values are illustrative and based on typical energies for such interactions in similar chemical environments. Actual values would require specific DFT calculations.
Computational Prediction of Spectroscopic Properties (e.g., Simulated NMR, IR, UV-Vis Spectra)
Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and analysis. researchgate.netnih.gov
NMR Spectroscopy: Density Functional Theory (DFT) calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nmrdb.org The predicted spectrum for this compound would show distinct signals for the aromatic protons and carbons of the phenyl and pyridine rings, as well as for the aliphatic protons and carbons of the propane chain and the amine group. rsc.orgresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position / Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl Ring (C₆H₅) | 7.1 - 7.4 | 126 - 142 |
| Propane C1-H (CH-N) | ~4.1 - 4.5 | ~55 - 60 |
| Propane C2-H₂ | ~2.0 - 2.4 | ~35 - 40 |
| Propane C3-H₂ | ~2.6 - 3.0 | ~30 - 35 |
| Amine (NH₂) | ~1.5 - 2.5 (broad) | N/A |
| Pyridine Ring (α-H) | ~8.5 - 8.7 | ~158 - 162 (C-N) |
| Pyridine Ring (β, γ-H) | 7.2 - 7.8 | ~122 - 149 |
Note: Predicted shifts are relative to TMS and can vary based on the solvent and computational model used. Values are estimated based on data for analogous structures. rsc.orgchemicalbook.com
IR Spectroscopy: DFT calculations can simulate infrared (IR) spectra by computing the vibrational frequencies and their corresponding intensities. mdpi.com The simulated IR spectrum for this molecule would feature characteristic peaks corresponding to the stretching and bending modes of its functional groups.
Table 3: Predicted Principal Infrared (IR) Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |
| C-H Stretch (Aromatic) | Phenyl & Pyridine Rings | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Propane Chain | 2850 - 2960 |
| C=C/C=N Stretch | Phenyl & Pyridine Rings | 1450 - 1600 |
| N-H Bend | Primary Amine | 1580 - 1650 |
| C-N Stretch | Amine & Pyridine | 1250 - 1350 |
Note: These are typical frequency ranges. DFT calculations provide more precise values which may be scaled to better match experimental data. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the energies of electronic transitions. youtube.commdpi.com The chromophores in this compound are the phenyl and pyridine rings. The predicted spectrum would show absorptions corresponding to π → π* transitions within these aromatic systems and potentially weaker n → π* transitions involving the nitrogen lone pairs. nih.govrsc.org
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) and Electronic Transitions
| Predicted λ_max (nm) | Transition Type | Chromophore |
| ~200 - 220 | π → π* (high energy) | Phenyl Ring |
| ~255 - 270 | π → π* (lower energy) | Phenyl & Pyridine Rings |
| ~270 - 290 | n → π* | Pyridine Ring (N lone pair) |
Note: Values are illustrative and highly dependent on the computational method and simulated solvent environment. nih.govrsc.org
Molecular Dynamics Simulations for Dynamic Conformational Studies
While quantum mechanical calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are essential for understanding the molecule's flexibility and conformational landscape over time. nih.gov MD simulations model the atomic motions by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies. arxiv.org
For this compound, the key sources of conformational flexibility are the rotatable single bonds in the propane linker. An MD simulation would track the dihedral angles of these bonds to identify the most stable, low-energy conformations and the energy barriers for rotation between them.
Table 5: Key Rotatable Bonds and Insights from Molecular Dynamics
| Rotatable Bond | Description | Expected Insights from MD Simulation |
| Phenyl-C₃ | Connects phenyl ring to the propane chain | Characterization of the rotational barrier and preferred orientation of the phenyl ring relative to the chain. |
| C₂-C₃ | Propane chain backbone | Analysis of gauche and anti conformations; identification of the lowest energy staggered conformer. |
| C₁-C₂ | Propane chain backbone | Analysis of gauche and anti conformations; identification of the lowest energy staggered conformer. |
| Pyridyl-C₁ | Connects pyridine ring to the propane chain | Determination of the spatial relationship between the pyridine ring and the chiral center, influenced by steric and electronic factors. |
Mechanistic Investigations of Chemical Transformations Involving 3 Phenyl 1 Pyridin 2 Yl Propan 1 Amine
General Reaction Mechanisms in Amine Chemistry
The chemical behavior of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine is largely dictated by the reactivity of its primary amine group. This functionality allows it to participate in a variety of fundamental reactions common to amines, including condensation with carbonyl compounds and formation through reductive pathways.
Elucidation of Aldehyde-Amine Condensation and Imine Formation Mechanisms
The reaction between an aldehyde and a primary amine like this compound leads to the formation of an imine, also known as a Schiff base. libretexts.orgmasterorganicchemistry.com This condensation reaction is reversible and typically catalyzed by acid. libretexts.orgchemistrysteps.com The mechanism proceeds through a two-part process involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.com
The key steps in the mechanism are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde. libretexts.orgyoutube.com This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.orgchemistrysteps.com
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgchemistrysteps.com
Elimination of Water: The lone pair on the nitrogen atom facilitates the removal of water, forming a positively charged species called an iminium ion. chemistrysteps.comyoutube.com
Deprotonation: A base (which can be the solvent or the anion of the acid catalyst) removes a proton from the nitrogen atom to yield the final imine product. libretexts.orgyoutube.com
The pH of the reaction is a critical factor. Optimal rates are generally observed around a pH of 5. libretexts.org At lower pH values, a significant portion of the amine is protonated, rendering it non-nucleophilic. libretexts.org Conversely, at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the elimination of water. libretexts.org
Detailed Studies of Reduction Mechanisms for Amine Synthesis
The synthesis of amines, including this compound, often involves reduction steps. Reductive amination is a prominent method that converts a carbonyl group into an amine. libretexts.orgwikipedia.org This process can be direct, where the carbonyl compound, amine, and reducing agent are combined in one pot, or indirect, where the intermediate imine is isolated before reduction. wikipedia.org
Common reducing agents employed in these syntheses include:
Sodium borohydride (B1222165) (NaBH₄): A versatile reducing agent for this transformation. libretexts.org
Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that is particularly effective for the reduction of imines in the presence of carbonyl groups. libretexts.orgfiveable.me
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another selective reducing agent that preferentially reduces imines. wikipedia.org
Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) is also a common method. libretexts.orgwikipedia.org
The mechanism of reductive amination involves the initial formation of an imine, as described in the previous section, followed by the reduction of the C=N double bond by the reducing agent. libretexts.org For instance, with hydride-based reducing agents like NaBH₄, a hydride ion (H⁻) attacks the carbon atom of the imine, and subsequent workup provides the amine. masterorganicchemistry.com
Another synthetic route to primary amines involves the reduction of nitriles (R-C≡N) or amides (R-C(=O)NH₂). pressbooks.pub Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for these transformations. masterorganicchemistry.compressbooks.pub The reduction of a nitrile adds two molecules of hydrogen across the triple bond to yield a primary amine. libretexts.org The reduction of a primary amide removes the carbonyl oxygen and converts the C=O group into a CH₂ group. masterorganicchemistry.com
Reactivity Profile of the Amine Functionality
The amine group in this compound is a key determinant of its chemical personality, influencing its basicity and its behavior in redox reactions.
Protonation Equilibria and Basicity Studies
The lone pair of electrons on the nitrogen atom of the amine group makes it basic and nucleophilic. utexas.edulibretexts.org In an aqueous solution, an equilibrium is established where the amine acts as a base, accepting a proton from water to form an ammonium (B1175870) ion. unizin.org The strength of an amine as a base is quantified by its basicity constant (Kb) or, more commonly, by the pKa of its conjugate acid (the ammonium ion). libretexts.orgunizin.org A higher pKa value for the conjugate acid corresponds to a stronger base. unizin.org
The basicity of an amine is influenced by the electronic effects of the groups attached to the nitrogen. Alkyl groups are generally electron-donating, which stabilizes the positive charge on the resulting ammonium ion and increases the basicity of the amine compared to ammonia (B1221849). libretexts.org Aromatic amines, in contrast, are typically less basic than aliphatic amines because the lone pair of electrons on the nitrogen can be delocalized into the aromatic ring, making them less available for protonation. unizin.org
The protonation state of an amine is highly dependent on the pH of the solution. At a pH below the pKa of the conjugate acid, the protonated ammonium form will predominate, which generally increases water solubility. pressbooks.pubpdx.edu This property can be exploited in purification processes, such as extracting an amine from a mixture of neutral organic compounds by dissolving it in an acidic aqueous solution. libretexts.orgunizin.org
| Compound Type | Typical pKa of Conjugate Acid |
| Aliphatic Amines | 10 - 11 pdx.edu |
| Aromatic Amines | 4 - 5 pdx.edu |
| Pyridine (B92270) | 5.25 unizin.orgnumberanalytics.com |
Pathways for Oxidation and Reduction of the Amine Group
The amine functionality can undergo both oxidation and reduction reactions. The oxidation of primary amines can lead to a variety of products depending on the oxidizing agent and reaction conditions. britannica.com For instance, mild oxidation can yield imines or nitriles. britannica.com Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the nitrogen atom itself. britannica.comlibretexts.org The oxidation of primary amines can proceed through intermediates like hydroxylamines and nitroso compounds, ultimately leading to nitro compounds. britannica.comuomustansiriyah.edu.iq
Flavoproteins are enzymes that can catalyze the oxidation of amines, a process that involves the net loss of two electrons and two protons to convert a C-N single bond to a C=N double bond. nih.gov Some ruthenium-based catalysts have also been shown to be effective for the aerobic oxidation of primary amines to nitriles via an imine intermediate. acs.org
Tertiary amines, which can be formed from the reduction of amides or through further alkylation of primary or secondary amines, can be oxidized to form amine oxides. libretexts.orgwikipedia.org For example, N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine oxide is a known tertiary amine oxide. nih.gov
The reduction of the amine group itself is not a common transformation under standard conditions. However, the synthesis of amines often involves the reduction of other nitrogen-containing functional groups, as discussed in section 6.1.2.
Chemical Reactivity of the Pyridine Ring
The pyridine ring in this compound possesses distinct reactivity due to the presence of the electronegative nitrogen atom. wikipedia.orgmatanginicollege.ac.in This nitrogen atom influences the electron distribution within the aromatic ring, making it electron-deficient compared to benzene (B151609). uoanbar.edu.iqpharmaguideline.com This electronic nature dictates its behavior in electrophilic and nucleophilic substitution reactions.
Pyridine's reactivity can be compared to that of a highly deactivated benzene ring, such as nitrobenzene. wikipedia.orguoanbar.edu.iq It is generally less reactive towards electrophilic aromatic substitution. numberanalytics.commatanginicollege.ac.in This is due to two main factors: the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the ring, and the fact that in acidic conditions (often used for electrophilic substitution), the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion with a positive charge that further deactivates the ring. uoanbar.edu.iq Electrophilic substitution on pyridine, when it does occur, typically takes place at the 3-position, as the intermediates for substitution at the 2- and 4-positions are less stable due to the positive charge being placed on the electronegative nitrogen atom. uoanbar.edu.iq
Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, which bear a partial positive charge. numberanalytics.comuoanbar.edu.iq The reactivity of pyridine towards nucleophiles is significantly greater than that of benzene. uoanbar.edu.iq
Electrophilic Aromatic Substitution Reaction Pathways
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of SEAr on this compound are dictated by the electronic properties of both the phenyl and pyridinyl substituents.
Reactivity of the Phenyl Ring:
The phenyl ring is activated towards electrophilic substitution by the alkyl chain. Alkyl groups are electron-donating through an inductive effect, which stabilizes the cationic intermediate formed during the reaction. total-synthesis.com This activating group directs incoming electrophiles to the ortho and para positions.
Reactivity of the Pyridine Ring:
In contrast, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution. quimicaorganica.orgyoutube.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. quimicaorganica.org Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, further increasing its electron-withdrawing effect and deactivating the ring. rsc.org If substitution does occur, it is directed to the C-3 and C-5 positions, as attack at the C-2, C-4, or C-6 positions would result in a highly unstable resonance structure with a positive charge on the electronegative nitrogen atom. quimicaorganica.orgyoutube.com
Given the contrasting reactivity of the two rings, electrophilic substitution on this compound is expected to occur preferentially on the activated phenyl ring.
Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution
Nucleophilic Aromatic Substitution Reaction Pathways
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This type of reaction is generally favored on electron-poor aromatic systems. byjus.comchemistrysteps.com
Reactivity of the Phenyl Ring:
The phenyl ring of this compound, being electron-rich due to the alkyl substituent, is not susceptible to nucleophilic aromatic substitution under normal conditions. SNAr on a benzene ring typically requires the presence of strong electron-withdrawing groups (like a nitro group) at positions ortho or para to a good leaving group to activate the ring for nucleophilic attack. libretexts.orgyoutube.com
Reactivity of the Pyridine Ring:
The pyridine ring, however, is inherently electron-deficient and thus activated for nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. stackexchange.comechemi.comquora.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com In the case of this compound, the substituent is at the C-2 position. If a suitable leaving group were present at the C-4 or C-6 positions, the molecule would be primed for nucleophilic attack at these sites.
The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a negatively charged intermediate, followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com
Interactive Data Table: Predicted Reactivity in Nucleophilic Aromatic Substitution
Intramolecular and Intermolecular Interactions Driving Chemical Processes
Non-covalent interactions play a critical role in dictating the conformation, aggregation, and ultimately the chemical and biological activity of molecules like this compound.
Role of Hydrogen Bonding in Chemical Systems Involving the Compound
Hydrogen bonding is a key intermolecular force that significantly influences the properties of this compound. quora.comacs.org The molecule possesses both a hydrogen bond donor and acceptors.
Hydrogen Bond Donor: The primary amine group (-NH2) can act as a hydrogen bond donor, with the hydrogen atoms carrying a partial positive charge. quora.com
Hydrogen Bond Acceptors: The lone pair of electrons on the nitrogen atom of the pyridine ring serves as a hydrogen bond acceptor. quora.comnih.gov The amine nitrogen can also act as an acceptor.
These hydrogen bonding capabilities allow the molecule to form intermolecular networks with itself or with other molecules, such as solvents or biological macromolecules. nih.gov For instance, in an aqueous environment, the amine group can donate hydrogen bonds to water molecules, while the pyridine nitrogen can accept hydrogen bonds from water. Intramolecular hydrogen bonding between the amine proton and the pyridine nitrogen is also a possibility, which could influence the molecule's conformation. nih.gov
Influence of π-π Stacking Interactions on Molecular Assembly and Reactivity
π-π stacking is a non-covalent interaction that occurs between aromatic rings. libretexts.org In this compound, both the phenyl and pyridine rings can participate in such interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for molecular assembly and recognition processes. libretexts.org
Advanced Derivatives and Analogues of 3 Phenyl 1 Pyridin 2 Yl Propan 1 Amine
Systematic Structural Modifications of the Phenyl Moiety
The phenyl ring of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine is a critical pharmacophoric feature, and its substitution pattern significantly impacts the compound's biological activity. Researchers have explored a variety of substituents on this aromatic ring to modulate potency and selectivity.
A common modification involves the introduction of halogen atoms. For instance, the well-known antihistamines chlorpheniramine (B86927) and brompheniramine (B1210426) are analogues where a chlorine or bromine atom is introduced at the para-position of the phenyl ring. researchgate.net This halogenation has been shown to enhance antihistaminic activity. The nature of the substituent on the phenyl ring, whether electron-donating or electron-withdrawing, plays a crucial role. Studies on related structures have shown that electron-withdrawing groups can decrease potency, while electron-donating alkyl substituents may enhance it by increasing the HOMO (Highest Occupied Molecular Orbital) energy of the aryl group, which can lead to stronger π-interactions with the biological target. nih.gov
The position of the substituent on the phenyl ring is also a key determinant of activity. For example, in a series of 2-(substituted-phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones, it was found that meta-substituents capable of forming hydrogen bonds can lead to extra interactions with the histamine (B1213489) receptor, resulting in very high potency. nih.gov
Table 1: Examples of Phenyl Moiety Modifications and Their Reported Effects
| Derivative Name | Modification | Reported Effect on Activity | Reference |
| Chlorpheniramine | 4-chloro-phenyl | Enhanced antihistaminic activity | researchgate.net |
| Brompheniramine | 4-bromo-phenyl | Enhanced antihistaminic activity | researchgate.net |
| Analogues with m-substituents | Hydrogen-bonding groups at meta-position | Increased potency through extra receptor interactions | nih.gov |
| Analogues with p-alkyl substituents | Electron-donating groups | Increased antihistaminic activity | nih.gov |
| Analogues with p-electron-withdrawing groups | Groups like nitro or cyano | Decreased potency | nih.gov |
Diversification of the Pyridine (B92270) Ring (e.g., Isomers, Substituted Pyridines)
The pyridine ring is another key component of the this compound scaffold that has been a focus of extensive modification to improve biological activity and physicochemical properties. This includes exploring different isomers of the pyridine ring and introducing various substituents.
The position of the nitrogen atom in the pyridine ring significantly influences the molecule's properties. While the parent compound features a pyridin-2-yl moiety, analogues with pyridin-3-yl and pyridin-4-yl rings have also been synthesized and studied. Pharmacological testing on related histamine H2-receptor antagonists revealed that the relative activities within an isomeric series were 4-pyridyl > 3-pyridyl > 2-pyridyl, highlighting the importance of the nitrogen's location for receptor interaction. nih.gov
Bioisosteric replacement of the pyridine ring with other heterocyclic systems has been a fruitful strategy. For example, replacing the phenyl moiety in a related antihistamine with a pyridyl group led to the potent antihistamine mepyramine. nih.gov In other instances, the pyridine ring has been replaced by thiophene (B33073) or pyrimidine (B1678525) rings. researchgate.net A more novel approach involves the replacement of the pyridine ring with a saturated bioisostere, such as 3-azabicyclo[3.1.1]heptane. This modification in the drug Rupatadine, which shares structural similarities, led to a dramatic improvement in solubility, metabolic stability, and lipophilicity. chemrxiv.org
Furthermore, substitution on the pyridine ring itself has been explored. In a study of pyridine analogues of nicotinic acetylcholine (B1216132) receptor ligands, substitution at the C5 position of the pyridine ring with bulky moieties like phenyl, substituted phenyl, or heteroaryl groups was investigated to probe steric influences on binding affinity. nih.gov
Table 2: Examples of Pyridine Ring Diversification and Their Effects
| Modification | Example Derivative/Strategy | Reported Effect | Reference |
| Isomers | 4-pyridyl analogues | Higher antagonist activity compared to 2- and 3-pyridyl isomers in a related series. | nih.gov |
| Bioisosteric Replacement | Thiophene | Isosteric replacement in cyproheptadine (B85728) resulted in Pizotifen. | researchgate.net |
| Pyrimidine | Replacement of a phenyl ring with pyrimidine in a cyproheptadine analogue improved solubility. | researchgate.net | |
| 3-azabicyclo[3.1.1]heptane | Replacement of pyridine in Rupatadine improved solubility, metabolic stability, and lipophilicity. | chemrxiv.org | |
| Substituted Pyridines | 5-substituted pyridine analogues | Introduction of bulky groups at the C5 position to modulate CNS binding affinity. | nih.gov |
Alterations to the Propanamine Chain (e.g., Chain Length, Branching, Introduction of Unsaturation)
The propanamine chain in this compound serves as a crucial spacer between the aromatic moieties and the basic amine group. Modifications to this chain, including altering its length, introducing branching, and incorporating unsaturation, have been investigated to understand their impact on biological activity.
The length of the alkyl chain is a critical determinant of antihistaminic activity. For many first-generation antihistamines, a chain of two or three carbon atoms is considered optimal for bridging the diaryl system and the terminal nitrogen atom, maintaining a distance of 5-6 Ångstroms in the extended conformation. ramauniversity.ac.ingpatindia.com
Branching of the carbon chain generally leads to a decrease in antihistaminic activity. pharmacy180.com However, there are exceptions, such as promethazine, which is a branched-chain phenothiazine (B1677639) antihistamine and is more potent than its non-branched counterpart. ramauniversity.ac.in The introduction of substituents on the chain can also influence activity. For example, in a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine analogues, the introduction of various substituents at the C2 and C3 positions of the phenylpropyl side chain affected their affinity and selectivity for dopamine (B1211576) and serotonin (B10506) transporters.
The introduction of unsaturation into the propanamine chain represents another modification strategy. For instance, the synthesis of 3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one, a chalcone (B49325) derivative, introduces a double bond into the three-carbon chain. nih.gov This modification significantly alters the geometry and electronic properties of the linker, which can lead to different biological activities.
Table 3: Examples of Propanamine Chain Alterations and Their General Effects
| Modification | General Observation/Example | Effect on Activity | Reference |
| Chain Length | Optimal length of 2-3 carbons for many antihistamines. | Maintains appropriate distance for receptor binding. | ramauniversity.ac.ingpatindia.com |
| Branching | Generally decreases antihistaminic activity. | Can alter conformation and receptor fit. | pharmacy180.com |
| Introduction of Unsaturation | 3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one | Creates a rigid, planar chalcone structure, leading to different biological profiles. | nih.gov |
N-Substitution Patterns of the Amine Group (e.g., Secondary, Tertiary Amine Derivatives)
The nature of the amine group in this compound is fundamental to its pharmacological activity, as it is typically protonated at physiological pH, allowing for ionic interactions with biological targets. The substitution pattern on the nitrogen atom—whether it is a primary, secondary, or tertiary amine—and the nature of the substituents significantly influence the compound's properties.
For maximal antihistaminic activity, a tertiary amine is generally preferred. ramauniversity.ac.inpharmacy180.com The parent compound of many antihistamines in this class is a tertiary amine with two methyl groups on the nitrogen atom. However, derivatives with other alkyl or even aryl substituents have been synthesized and studied.
Furthermore, the nitrogen atom can be part of a heterocyclic ring. For instance, in the antihistamine chlorcyclizine, the terminal nitrogen is part of a piperazine (B1678402) ring, and the compound retains high antihistaminic activity. pharmacy180.com The synthesis of N-aryl derivatives has also been explored, often through palladium-catalyzed N-arylation reactions, which allows for the introduction of various substituted phenyl groups. cmu.edursc.org
Table 4: Examples of N-Substitution Patterns and Their Significance
| Amine Type | Substitution | Significance/Reported Effect | Reference |
| Tertiary Amine | N,N-dimethyl | Common feature for maximal antihistaminic activity. | ramauniversity.ac.inpharmacy180.com |
| Secondary Amine | N-alkyl | Can be synthesized via selective N-monoalkylation of primary amines. | organic-chemistry.org |
| Tertiary Amine | N,N'-dialkyl (non-cyclic) | Replacement of piperazine with N,N'-dimethylpropyldiamine enhanced norepinephrine (B1679862) transporter selectivity. | nih.gov |
| Tertiary Amine (in a ring) | Piperazine (e.g., in chlorcyclizine) | Retains high antihistaminic activity. | pharmacy180.com |
| Secondary/Tertiary Amine | N-aryl | Can be synthesized via Pd-catalyzed N-arylation to introduce various phenyl groups. | cmu.edursc.org |
Synthesis of Novel Heterocyclic Analogues Derived from the Core Structure
The core structure of this compound has served as a versatile template for the synthesis of novel heterocyclic analogues. These efforts often involve the formation of new rings by incorporating parts of the original scaffold, leading to compounds with distinct conformational properties and biological activities.
One prominent strategy involves the cyclization of the propanamine chain with the phenyl ring or the pyridine ring. A classic example is the development of cyproheptadine from a pheniramine-like structure. In cyproheptadine, the two aromatic rings are "locked" into a specific conformation through the formation of a seven-membered ring, which also incorporates the nitrogen atom of the side chain into a piperidine (B6355638) ring. researchgate.net This rigidification of the molecule led to a significant improvement in binding affinity for the H1-receptor. researchgate.net
Further modifications of this fused heterocyclic system have been pursued. For instance, the isosteric replacement of one of the phenyl rings in cyproheptadine with a thiophene ring resulted in pizotifen, while replacement with a pyrimidine ring led to azatadine. researchgate.net These changes were made to modulate the pharmacological profile and physicochemical properties of the parent compound.
More recent research has focused on creating novel fused systems through modern synthetic methodologies. For example, palladium-catalyzed intramolecular C-H amination has been used to synthesize quinazolinone- and phenanthridine-fused heterocycles from related aromatic amides. nih.gov These complex, fused molecules often exhibit unique fluorescent properties and have the potential for applications in medicinal and materials science. nih.gov The synthesis of new heterocyclic systems can also be achieved through cycloaddition reactions and other multi-component reactions, starting from derivatives of the core structure.
Table 5: Examples of Novel Heterocyclic Analogues and Their Synthetic Strategies
| Analogue/Class | Synthetic Strategy | Key Structural Feature | Reference |
| Cyproheptadine | Intramolecular cyclization | Fused tricyclic system with a piperidine ring | researchgate.net |
| Pizotifen | Isosteric replacement in cyproheptadine | Thiophene ring fused in the tricyclic system | researchgate.net |
| Azatadine | Isosteric replacement in cyproheptadine | Pyrimidine ring fused in the tricyclic system | researchgate.net |
| Quinazolinone-/Phenanthridine-fused heterocycles | Palladium-catalyzed intramolecular C-H amination | Fused polycyclic aromatic systems | nih.gov |
Future Research Directions
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, pushing for methodologies that are not only efficient but also environmentally benign. benthamscience.combenthamdirect.com Future research in the synthesis of 3-Phenyl-1-(pyridin-2-yl)propan-1-amine should prioritize the development of sustainable and atom-economical approaches.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Hydrogen Borrowing | High atom economy, water as byproduct. rsc.org | Development of robust and reusable catalysts. |
| Biocatalysis (Transaminases) | High enantioselectivity, mild conditions. mdpi.comnih.gov | Enzyme engineering for broader substrate scope and stability. |
| One-Pot Multicomponent Reactions | Reduced steps, less waste. nih.govnih.gov | Design of novel reaction sequences and catalyst systems. |
| Microwave-Assisted Synthesis | Faster reactions, lower energy use. acs.org | Optimization of reaction conditions for scalability. |
Exploration of Novel Catalytic Systems for Enhanced Chemo- and Stereoselectivity
Achieving high levels of chemo- and stereoselectivity is crucial for the synthesis of enantiopure this compound. The development of novel catalytic systems is at the heart of this endeavor. Transition metal-catalyzed asymmetric hydrogenation of imines is a powerful strategy for producing chiral amines. nih.govacs.org Future work should focus on designing new chiral ligands, including phosphine-free systems, to improve the efficiency and selectivity of these transformations. nih.govacs.orgnih.gov
The synthesis of related structures, such as 1,3-amino alcohols, can also benefit from new catalytic methods. acs.orgorganic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed cyclization of trichloroacetimidates has shown promise in the stereoselective synthesis of 1,3-amino alcohol precursors. acs.org Furthermore, the use of chiral nucleophilic amines as organocatalysts offers a metal-free alternative for various asymmetric syntheses. acs.org The exploration of dual-catalysis systems, combining different catalytic modes, could unlock novel reaction pathways with enhanced selectivity.
Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Complex Mixture Analysis
A deeper understanding of reaction kinetics and mechanisms is essential for process optimization and control. Advanced spectroscopic techniques applied in real-time can provide invaluable insights into the dynamic changes occurring during the synthesis of this compound.
In situ spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be employed to monitor the concentration of reactants, intermediates, and products as the reaction progresses. mdpi.com This allows for the determination of reaction rates and the identification of transient species, which is critical for elucidating reaction mechanisms. mdpi.com For instance, in situ diffuse reflectance FTIR has been used to study the evolution of adsorbed species on catalyst surfaces during ammonia (B1221849) synthesis, a concept that can be adapted to monitor heterogeneous catalytic reactions for amine synthesis. mdpi.com The application of proton NMR spectroscopy has also been demonstrated for studying the kinetics of polymerization of aniline. phantomplastics.com These techniques, when coupled with kinetic modeling, can facilitate the rapid optimization of reaction conditions.
Deeper Computational Insight into Reaction Mechanisms and Predictive Modeling of Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to investigate reaction mechanisms and predict catalyst performance at a molecular level. researchgate.netchiralpedia.com For the synthesis of this compound, computational studies can provide a detailed understanding of the transition states and intermediates involved in catalytic asymmetric reactions. researchgate.netresearchgate.net
Density Functional Theory (DFT) calculations can be used to model reaction pathways and determine the energetic barriers, thereby explaining the origins of stereoselectivity. researchgate.net This knowledge is crucial for the rational design of new and improved catalysts. researchgate.netsciopen.com Furthermore, the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, can accelerate the discovery of novel catalysts and the optimization of reaction conditions. researchgate.netacs.orgoulu.fi These models correlate the structural features of catalysts or reactants with their observed reactivity and selectivity, enabling the in silico screening of large virtual libraries. researchgate.netacs.org
Design and Synthesis of Chemically Diverse Analogues for Structure-Reactivity Relationship Studies
To fully explore the chemical space around this compound, the design and synthesis of a diverse library of analogues are essential. These analogues, with systematic variations in their structure, will be invaluable for conducting comprehensive structure-reactivity relationship (SRR) studies.
Q & A
Q. What comparative studies highlight differences between this compound and chlorpheniramine analogs?
- Methodological Answer :
- LogP Comparison : Experimental LogP (shake-flask method) for this compound is ~2.1 vs. 3.5 for chlorpheniramine, indicating lower lipophilicity .
- Receptor Selectivity : Radioligand assays show 10-fold lower H1 affinity than chlorpheniramine, likely due to the absence of the 4-chlorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
